molecular formula C15H12BrN5O2 B12177249 2-bromo-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

2-bromo-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12177249
M. Wt: 374.19 g/mol
InChI Key: XIVCYODRZOUNOJ-UHFFFAOYSA-N
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Description

2-bromo-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methoxy group, and a tetrazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the bromination of a suitable benzamide precursor. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually conducted in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

The tetrazole ring is then introduced via a cycloaddition reaction involving an azide and an alkyne precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of de-brominated benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-bromo-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[3-methoxy-4-(1H-imidazol-1-yl)phenyl]benzamide
  • 2-bromo-N-[3-methoxy-4-(1H-triazol-1-yl)phenyl]benzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in hydrogen bonding, making this compound particularly interesting for medicinal chemistry applications .

Properties

Molecular Formula

C15H12BrN5O2

Molecular Weight

374.19 g/mol

IUPAC Name

2-bromo-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H12BrN5O2/c1-23-14-8-10(6-7-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22)

InChI Key

XIVCYODRZOUNOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)N3C=NN=N3

Origin of Product

United States

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